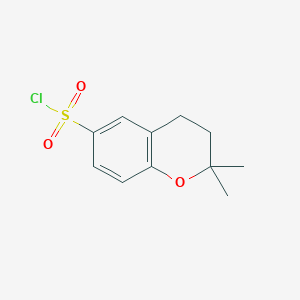

2,2-Dimethyl-6-Chromanesulfonyl Chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381544 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131880-55-2 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, a key intermediate in the development of various pharmaceutical compounds. The protocol detailed herein is based on established methods of chlorosulfonation of activated aromatic compounds.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of sulfonamide derivatives. The chroman moiety is a privileged scaffold found in a variety of biologically active molecules. The introduction of a sulfonyl chloride group at the 6-position allows for the facile incorporation of this scaffold into diverse molecular architectures through reaction with amines, leading to the exploration of new chemical space for drug discovery.

The synthesis of aryl sulfonyl chlorides is most commonly achieved through the direct chlorosulfonation of the corresponding aromatic compound using chlorosulfonic acid.[1] This electrophilic aromatic substitution reaction is generally efficient for activated aromatic rings, such as the chroman system in 2,2-dimethylchroman.

Reaction Scheme

The synthesis of this compound proceeds via the electrophilic aromatic substitution of 2,2-dimethylchroman with chlorosulfonic acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of activated aromatic compounds.

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,2-Dimethylchroman | Reagent | Commercially Available | --- |

| Chlorosulfonic acid | ReagentPlus®, ≥99% | Commercially Available | Corrosive and reacts violently with water. Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |

| Crushed Ice | --- | --- | --- |

| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | --- |

| Anhydrous Magnesium Sulfate | Reagent | Commercially Available | --- |

| Round-bottom flask with a magnetic stirrer | --- | --- | --- |

| Dropping funnel | --- | --- | --- |

| Ice bath | --- | --- | --- |

| Buchner funnel and flask | --- | --- | --- |

| Rotary evaporator | --- | --- | --- |

3.2. Procedure

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charging the Reagent: Carefully charge the flask with chlorosulfonic acid (4.0 equivalents). Cool the flask to 0-5 °C using an ice bath.

-

Substrate Addition: Dissolve 2,2-dimethylchroman (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution to the dropping funnel.

-

Reaction: Add the solution of 2,2-dimethylchroman dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature and stir for 2-3 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step should be performed in a fume hood as it will generate HCl gas.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with dichloromethane.

-

Washing: The combined organic layers are washed sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

3.3. Safety Precautions

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All operations involving this reagent must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching of the reaction mixture with ice is highly exothermic and releases HCl gas. This must be done slowly and with efficient stirring in a fume hood.

Data Presentation

Table 1: Reactant Quantities and Theoretical Yield

| Compound | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 2,2-Dimethylchroman | 162.24 | 1.0 | 50 | 8.11 | 8.28 | 0.98 |

| Chlorosulfonic acid | 116.52 | 4.0 | 200 | 23.30 | 13.24 | 1.76 |

| This compound | 260.74 | --- | 50 (Theoretical) | 13.04 (Theoretical) | --- | --- |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Typical Crude Yield | 75-85% |

| Appearance of Product | Off-white to pale yellow solid |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. The user is solely responsible for all safety precautions.

References

An In-depth Technical Guide to 2,2-Dimethyl-6-Chromanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-6-Chromanesulfonyl Chloride is a chemical compound belonging to the class of chromane derivatives and sulfonyl chlorides. Its structural architecture, featuring a bicyclic chromane core and a reactive sulfonyl chloride group, makes it a molecule of interest for various applications in organic synthesis and medicinal chemistry. The chromane scaffold is a privileged structure found in a variety of biologically active natural products and synthetic compounds. The sulfonyl chloride functional group is a versatile reactive handle that can be used to introduce the 2,2-dimethylchromane-6-sulfonyl moiety into other molecules, thereby modifying their physicochemical and biological properties.

This technical guide provides a comprehensive overview of the available physicochemical properties, and general experimental considerations for this compound.

Physicochemical Properties

Currently, detailed quantitative physicochemical data for this compound is not extensively reported in publicly available literature. However, based on information from chemical suppliers and general knowledge of related compounds, a summary of its expected properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source/Rationale |

| CAS Number | 131880-55-2 | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₃ClO₃S | Chemical Supplier Databases |

| Molecular Weight | 260.74 g/mol | Calculated from Molecular Formula |

| Appearance | Brown powder | A chemical supplier describes the compound as a brown powder[1]. |

| Purity | ≥95% | A chemical supplier specifies a purity of 95%[1]. |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) | Inferred from the properties of similar sulfonyl chlorides[2]. |

| Stability | Moisture-sensitive; decomposes in H₂O | Inferred from the general reactivity of sulfonyl chlorides[2]. |

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve the chlorosulfonation of 2,2-dimethylchromane. This is a common method for the preparation of aryl sulfonyl chlorides.

General Workflow for the Synthesis of Aryl Sulfonyl Chlorides:

Caption: General workflow for the synthesis of aryl sulfonyl chlorides.

Detailed Steps (Hypothetical Protocol):

-

Reaction Setup: In a fume hood, a solution of 2,2-dimethylchromane in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Addition of Reagent: Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring, maintaining the temperature below a certain threshold to control the reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Methods

The characterization and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

General Workflow for the Analysis of Sulfonyl Chlorides:

Caption: General workflow for the analysis of sulfonyl chlorides.

Expected Spectral Data:

-

¹H NMR: Signals corresponding to the aromatic protons on the chromane ring, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the gem-dimethyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: Resonances for all carbon atoms in the molecule, including the aromatic carbons, the carbons of the dihydropyran ring, and the methyl carbons. The carbon atom attached to the sulfonyl chloride group would be expected to appear at a downfield chemical shift.

-

IR Spectroscopy: Characteristic absorption bands for the sulfonyl chloride group, including asymmetric and symmetric S=O stretching vibrations (typically around 1370-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively), and a C-S stretching vibration.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the SO₂Cl group.

Reactivity and Potential Applications

Sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution at the sulfur atom. This reactivity makes this compound a valuable building block for the synthesis of a variety of derivatives.

Logical Relationship of Reactivity:

Caption: Reactivity of this compound.

Potential Applications:

-

Medicinal Chemistry: The 2,2-dimethylchromane moiety is a key structural feature in various biologically active molecules, including some with antioxidant and anti-inflammatory properties. The introduction of this scaffold via the sulfonyl chloride can be a strategy in drug discovery programs.

-

Organic Synthesis: As a versatile building block, it can be used to synthesize a range of chromane-containing compounds with potential applications in materials science and as intermediates in the synthesis of more complex molecules.

Signaling Pathways

There is currently no specific information available in the scientific literature that directly implicates this compound in any signaling pathways. Research in this area would be required to elucidate any potential biological activity and its mechanism of action.

Safety and Handling

Based on the general hazards of sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and moisture-sensitive. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a potentially valuable chemical intermediate for researchers in organic synthesis and drug discovery. While detailed experimental data is currently limited, this guide provides a summary of its known and inferred physicochemical properties, along with general protocols for its synthesis and analysis. Further research is needed to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to 2,2-Dimethyl-6-Chromanesulfonyl Chloride

CAS Number: 131880-55-2

This technical guide provides a comprehensive overview of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, a valuable reagent in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in these areas.

Chemical and Physical Properties

This compound is a solid, typically appearing as a brown powder. Its core structure features a chroman ring system, which is a common motif in a variety of biologically active compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 131880-55-2 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₃S | [1] |

| Molecular Weight | 260.74 g/mol | [1] |

| Appearance | Brown powder | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. It is expected to be insoluble in water, with which it will react. | - |

Synonyms:

-

2,2-Dimethylchroman-6-sulfonyl chloride

-

3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-sulfonyl chloride

-

2,2-Dimethyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride

Synthesis

Logical Synthesis Workflow:

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on standard procedures for sulfonation and subsequent chlorination of aromatic compounds.

Step 1: Sulfonation of 2,2-Dimethylchroman

-

In a fume hood, a solution of 2,2-dimethylchroman in a suitable inert solvent (e.g., dichloromethane) is cooled in an ice bath.

-

Chlorosulfonic acid is added dropwise to the cooled solution with vigorous stirring. The temperature should be carefully monitored and maintained near 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice.

-

The resulting precipitate of 2,2-dimethylchroman-6-sulfonic acid is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 2,2-Dimethylchroman-6-sulfonic acid

-

In a fume hood, 2,2-dimethylchroman-6-sulfonic acid is suspended in an inert solvent (e.g., dichloromethane) containing a catalytic amount of N,N-dimethylformamide (DMF).

-

Thionyl chloride or oxalyl chloride is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases and the reaction is complete (monitored by TLC).

-

The solvent and excess chlorinating agent are removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Research and Drug Development

The 2,2-dimethylchroman scaffold is a key structural component in a variety of compounds with demonstrated biological activity. This suggests that this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

Potential as an Intermediate in the Synthesis of Anti-Cancer Agents

Recent research has highlighted the potential of 2,2-dimethylchroman-based compounds as anti-breast cancer agents. While the specific use of this compound was not detailed, its role as a precursor to introduce a sulfonamide linkage is highly probable in the synthesis of analogs of biologically active molecules. The sulfonyl chloride functional group allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Logical Relationship for Drug Discovery:

Figure 2: Role of this compound in a drug discovery workflow.

Reactions with Nucleophiles

The primary utility of this compound in synthetic chemistry lies in its reactivity towards nucleophiles. These reactions are fundamental to building more complex molecules.

Reaction with Amines to Form Sulfonamides: this compound reacts readily with primary and secondary amines in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding sulfonamides. The sulfonamide functional group is a key component in many approved drugs.

Reaction with Alcohols and Phenols to Form Sulfonate Esters: In the presence of a base, this compound reacts with alcohols and phenols to yield sulfonate esters. These esters can be used as intermediates in further synthetic transformations.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard Information

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, eye protection, and face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Corrosive. | Keep container tightly closed. |

First Aid Measures:

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention immediately.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the design and synthesis of novel compounds with potential therapeutic applications. Its reactivity allows for the introduction of the 2,2-dimethylchroman moiety with a sulfonamide or sulfonate ester linker, providing a powerful tool for medicinal chemists to explore new chemical space in the quest for new drugs. Proper handling and adherence to safety protocols are essential when working with this reactive compound.

References

An In-depth Technical Guide to the Discovery and History of Arylsulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylsulfonyl chlorides are a pivotal class of organic compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to an aryl group. Their high reactivity and versatility have established them as indispensable building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of arylsulfonyl chlorides, with a focus on their role in the development of sulfonamide drugs.

I. Discovery and Historical Development

The journey of arylsulfonyl chlorides is intrinsically linked to the development of synthetic organic chemistry in the 19th century.

-

1838: The First Synthesis of a Related Compound: The French chemist Henri Victor Regnault first prepared sulfuryl chloride (SO₂Cl₂), a related inorganic compound, in 1838. This laid the groundwork for the later synthesis of organic sulfonyl chlorides.

-

1854: Discovery of a Key Reagent: The discovery of chlorosulfonic acid (ClSO₃H) in 1854 by Alexander William Williamson was a landmark event.[1][2] This powerful sulfonating and chlorinating agent opened the door for the direct synthesis of arylsulfonyl chlorides from aromatic compounds.

-

Early 20th Century: The Rise of Sulfonamides: The early 1900s witnessed the exploration of arylsulfonyl chlorides as precursors to sulfonamides. This research culminated in the groundbreaking discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide drug, by Gerhard Domagk in the 1930s. This discovery ushered in the era of antibacterial chemotherapy and highlighted the immense therapeutic potential of compounds derived from arylsulfonyl chlorides.

II. Synthesis of Arylsulfonyl Chlorides

Several methods have been developed for the synthesis of arylsulfonyl chlorides, each with its advantages and limitations.

Electrophilic Aromatic Substitution using Chlorosulfonic Acid

The most common and industrially significant method for the preparation of arylsulfonyl chlorides is the direct chlorosulfonation of an aromatic compound with an excess of chlorosulfonic acid.[3]

Reaction: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl

This reaction proceeds via an electrophilic aromatic substitution mechanism.

The Sandmeyer Reaction

The Sandmeyer reaction provides a route to arylsulfonyl chlorides from aryl amines. The amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst.[4]

Reaction:

-

Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2 H₂O

-

[Ar-N₂]⁺Cl⁻ + SO₂ --(CuCl)--> Ar-SO₂Cl + N₂

Oxidative Chlorination of Thiols and Disulfides

A variety of reagents can be used for the oxidative chlorination of thiols and disulfides to afford the corresponding sulfonyl chlorides. Common oxidizing agents include chlorine, N-chlorosuccinimide (NCS), and hydrogen peroxide in the presence of a chlorine source.

III. Quantitative Data

Table 1: Physical Properties of Common Arylsulfonyl Chlorides

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | 13-14 | 251-252 (decomposes) | 1.384 (at 25 °C) |

| p-Toluenesulfonyl chloride | C₇H₇SO₂Cl | 190.65 | 67 | 134 (decomposes) | 1.3383 (at 20 °C) |

| o-Toluenesulfonyl chloride | C₇H₇SO₂Cl | 190.65 | 10.2 | 154 (at 36 mmHg) | 1.3383 (at 20 °C) |

Data sourced from[5][6][7][8][9]

Table 2: Comparison of Yields for Different Synthetic Methods

| Starting Material | Method | Product | Yield (%) | Reference |

| Benzene | Chlorosulfonation with Chlorosulfonic Acid | Benzenesulfonyl chloride | Varies, typically high | [5] |

| Aniline | Sandmeyer Reaction | Benzenesulfonyl chloride | 70-80 | [1][10] |

| 4-Bromoaniline | Photocatalytic Sandmeyer-type | 4-Bromobenzenesulfonyl chloride | 95 | [11] |

| 4-Nitroaniline | Photocatalytic Sandmeyer-type | 4-Nitrobenzenesulfonyl chloride | 85 | [11] |

| 2-Chloropyridine-3-amine | Aqueous Sandmeyer Reaction | 2-Chloropyridine-3-sulfonyl chloride | 70 | [4] |

| 3-Amino-2-chloropyridine | Aqueous Sandmeyer Reaction | 3-Amino-2-chloropyridine-x-sulfonyl chloride | >70 | [4] |

IV. Experimental Protocols

General Procedure for the Preparation of an Arylsulfonyl Chloride via the Sandmeyer Reaction

This protocol is adapted from Hogan and Cox, 2009.[4]

-

Diazotization: The aromatic amine (1.0 equivalent) is dissolved or suspended in a suitable acidic medium (e.g., aqueous HCl). The mixture is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0-1.2 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: A solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled to 0-5 °C. A catalytic amount of copper(I) chloride is added. The freshly prepared diazonium salt solution is then added slowly to the sulfur dioxide solution, keeping the temperature below 10 °C. The reaction mixture is stirred for 1-2 hours at this temperature and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction mixture is poured into ice-water, and the precipitated crude arylsulfonyl chloride is collected by filtration. The solid is washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of ether and petroleum ether).

Synthesis of 2-Chloropyridine-3-sulfonyl Chloride[4]

-

Thionyl chloride (42 mL) is added dropwise over 60 minutes to water (250 mL) cooled to 0 °C, maintaining the temperature between 0-7 °C.

-

Copper(I) chloride (1.33 g) is added to the mixture.

-

The mixture is cooled to -3 °C.

-

Hydrochloric acid (36% w/w, 135 mL) is added to 3-amino-2-chloropyridine (17.3 g), keeping the temperature below 30 °C.

-

The resulting slurry is cooled to -2 °C, and a solution of sodium nitrite (10.2 g) in water (25 mL) is added over 90 minutes, maintaining the temperature between -3 to 3 °C.

-

The reaction mixture is stirred for 75 minutes at 0 °C.

-

The precipitated solid is collected by vacuum filtration, washed with water (2 x 125 mL), and dried under vacuum to yield 2-chloropyridine-3-sulfonyl chloride (19.6 g; 70% yield).

V. Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Sulfonamide Antibiotics

Sulfonamides, synthesized from arylsulfonyl chlorides, act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[][13][14][15][16]

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Workflow: Synthesis of an Arylsulfonyl Chloride via the Sandmeyer Reaction

The following diagram illustrates the key steps in the synthesis of an arylsulfonyl chloride from an aniline precursor using the Sandmeyer reaction.

Caption: Workflow for the Sandmeyer synthesis of arylsulfonyl chlorides.

Logical Relationship: Electrophilic Aromatic Sulfonation Mechanism

This diagram outlines the mechanism of electrophilic aromatic substitution for the sulfonation of benzene, which is the initial step in the synthesis of benzenesulfonyl chloride using chlorosulfonic acid.[3][17][18][19][20]

Caption: Mechanism of electrophilic aromatic sulfonation of benzene.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. manavchem.com [manavchem.com]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. o-Toluenesulfonyl chloride | C7H7ClO2S | CID 8623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 13. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 14. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 17. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]

- 18. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 19. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of 2,2-Dimethyl-6-Chromanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2,2-Dimethyl-6-Chromanesulfonyl Chloride. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of its structural features and known data from analogous sulfonyl chlorides. Detailed, generalized experimental protocols for its synthesis and spectroscopic analysis are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the chemical structure and typical spectroscopic values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 2H | Aromatic H (ortho to -SO₂Cl) |

| ~7.0 | d | 1H | Aromatic H (meta to -SO₂Cl) |

| 2.85 | t | 2H | -CH₂- (C4) |

| 1.85 | t | 2H | -CH₂- (C3) |

| 1.35 | s | 6H | 2 x -CH₃ (C2) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C (Aromatic, C-O) |

| ~135 | C (Aromatic, C-S) |

| ~130 | CH (Aromatic) |

| ~128 | CH (Aromatic) |

| ~120 | C (Aromatic, C-C4) |

| ~118 | CH (Aromatic) |

| ~75 | C (Quaternary, C2) |

| ~32 | CH₂ (C3) |

| ~27 | CH₃ (gem-dimethyl) |

| ~22 | CH₂ (C4) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1370 | Strong | S=O asymmetric stretch (SO₂Cl) [1] |

| ~1170 | Strong | S=O symmetric stretch (SO₂Cl) [1] |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~600-800 | Strong | S-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 260/262 | 100 / 33 | [M]⁺ / [M+2]⁺ (presence of ³⁵Cl/³⁷Cl) |

| 195 | Moderate | [M - SO₂Cl]⁺ |

| 161 | Moderate | [M - SO₂Cl - H₂O - CH₃]⁺ |

| 131 | High | [C₉H₇O]⁺ fragment |

| 99/101 | Low | [SO₂Cl]⁺ (characteristic for sulfonyl chloride)[1] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

This procedure is a representative method for the chlorosulfonation of an activated aromatic ring.

Materials:

-

2,2-Dimethylchroman

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2,2-dimethylchroman in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain standard ¹H, ¹³C, and optionally 2D NMR (COSY, HSQC) spectra to aid in structural elucidation.

2.2.2 IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[2][3]

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Electron Impact (EI) sources.

-

Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic data analysis and a generalized experimental workflow for the synthesis and purification of sulfonyl chlorides.

References

Navigating the Solubility of 2,2-Dimethyl-6-Chromanesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility: A Qualitative Perspective

The molecular structure of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, featuring a bulky, non-polar dimethylchromane moiety and a highly polar sulfonyl chloride group, suggests a nuanced solubility profile. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those that can accommodate both its non-polar and polar features.

Based on the principle of "like dissolves like," a qualitative solubility prediction is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1], Tetrahydrofuran (THF) | High | These solvents possess dipoles that can interact with the polar sulfonyl chloride group, while their organic nature accommodates the chromane scaffold. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to dissolve the compound, and they are generally good solvents for a wide range of organic molecules. |

| Aromatic | Toluene, Xylene | Moderate to High | The aromatic ring of these solvents can engage in π-stacking interactions with the chromane ring system, promoting dissolution. |

| Ethers | Diethyl Ether, Dioxane | Moderate | The ether oxygen can interact with the sulfonyl chloride group, but the overall lower polarity might limit high solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (with potential for reaction) | While the polarity is suitable for dissolution, these protic solvents can react with the highly reactive sulfonyl chloride group (solvolysis), especially at elevated temperatures or over extended periods.[2][3][4] |

| Non-polar | Hexanes, Cyclohexane | Low | The significant polarity of the sulfonyl chloride functional group is unlikely to be sufficiently solvated by non-polar solvents. |

| Aqueous | Water | Insoluble (with reaction) | The compound is expected to be insoluble in water due to its large organic backbone and will readily hydrolyze to the corresponding sulfonic acid. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections outline established methods for this purpose.

General Experimental Protocol for Solubility Determination

A common and straightforward method for determining solubility is the shake-flask method, which is suitable for compounds with solubilities above 0.01 g/L.[5] This involves equilibrating an excess of the solute with a known volume of the solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Volumetric flasks

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials for sample analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the thermostat for a period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, two common methods are:

-

Centrifugation: Centrifuge the vials at a controlled temperature to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter into a clean vial. This method must be performed quickly to avoid temperature fluctuations that could alter solubility.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

The following diagram illustrates the general workflow for this experimental procedure.

Visualizing the Shake-Flask Method

The core of the experimental protocol is the equilibration of the solute and solvent. The following diagram provides a conceptual representation of the shake-flask method.

Safety Considerations

This compound is a reactive compound. As a sulfonyl chloride, it is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Care should be taken to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Due to its reactivity with protic solvents like water and alcohols, all glassware should be dry, and anhydrous solvents should be used when solvolysis is to be avoided.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data tailored to their specific experimental needs.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

The Expanding Potential of Novel Chromane Sulfonyl Chlorides: A Technical Guide for Researchers

A versatile scaffold in medicinal chemistry, the chromane core is gaining increasing attention for the development of novel therapeutic agents. The introduction of a sulfonyl chloride moiety to this privileged structure unlocks a plethora of synthetic possibilities, paving the way for new derivatives with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of novel chromane sulfonyl chlorides and their derivatives, tailored for researchers, scientists, and drug development professionals.

Introduction to the Chromane Scaffold and the Role of the Sulfonyl Chloride Group

The chromane ring system is a key structural motif found in a wide array of natural products and biologically active molecules.[1][2] Its inherent stability and conformational flexibility make it an attractive scaffold for the design of compounds targeting a diverse range of biological targets. The incorporation of a sulfonyl chloride (-SO₂Cl) group onto the chromane backbone dramatically enhances its synthetic utility. As a highly reactive electrophile, the sulfonyl chloride functional group serves as a versatile handle for the introduction of various functionalities through nucleophilic substitution reactions, most notably for the synthesis of sulfonamides.[3]

Sulfonamides derived from chromane scaffolds have demonstrated promising activity as anticancer agents and enzyme inhibitors, highlighting the importance of chromane sulfonyl chlorides as key intermediates in the generation of new drug candidates.[1][4][5][6]

Synthesis of Chromane Sulfonyl Chlorides

While detailed protocols for a wide variety of novel chromane sulfonyl chlorides are not extensively documented in publicly available literature, general synthetic strategies for aryl sulfonyl chlorides can be adapted. The most common approaches involve the chlorosulfonation of the chromane ring or the conversion of a corresponding sulfonic acid.

Chlorosulfonation of Chromanes

Direct chlorosulfonation of the chromane scaffold can be achieved using chlorosulfonic acid. This electrophilic aromatic substitution reaction typically introduces the sulfonyl chloride group at the 6-position of the chromane ring due to the directing effects of the ether oxygen.

Experimental Protocol: Synthesis of Chroman-6-sulfonyl chloride

A general procedure for the synthesis of chroman-6-sulfonyl chloride involves the careful addition of chlorosulfonic acid to chromane at a controlled temperature.

-

Materials: Chromane, Chlorosulfonic acid, Dichloromethane (DCM), Ice bath, Separatory funnel, Rotary evaporator, Sodium bicarbonate (sat. aq. solution), Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chromane in dichloromethane and cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).

-

Carefully quench the reaction by pouring it over crushed ice.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

-

Note: This is a generalized protocol and optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) is crucial for specific substituted chromanes.

Conversion of Chromane Sulfonic Acids

An alternative route involves the preparation of the corresponding chromane sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Potential Applications of Novel Chromane Sulfonyl Chlorides

The primary application of chromane sulfonyl chlorides lies in their role as versatile intermediates for the synthesis of a wide range of derivatives.

Synthesis of Chromane-Based Sulfonamides

The reaction of chromane sulfonyl chlorides with primary or secondary amines is the most common method for the preparation of chromane sulfonamides. These compounds have shown significant potential as therapeutic agents.

Chromane and chromone-based sulfonamides have been investigated for their anticancer properties.[2][5][6] Several derivatives have exhibited potent inhibitory activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Chromane/Chromone Derivatives

| Compound ID | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Compound 5i | HL-60 | IC₅₀ = 0.25 µM | [1] |

| Chromene derivative 2 | HT-29 (Colon) | More potent than Doxorubicin | [2] |

| Chromene derivative 5 | HepG-2 (Liver) | More potent than Doxorubicin | [2] |

| Chromene derivative 6 | MCF-7 (Breast) | More potent than Doxorubicin | [2] |

| Compound 6i | MCF-7 (Breast) | GI₅₀ = 34.7 µM |[5][6] |

Recent studies have highlighted the potential of chromone derivatives as potent and selective kinase inhibitors. For instance, a series of chromone-2-aminothiazole derivatives have been identified as effective inhibitors of protein kinase CK2, a key player in cell growth and proliferation.[1] Another study explored chromone derivatives as potential inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the DNA damage response pathway.[4]

Signaling Pathway of CK2 Inhibition by Chromone Derivatives

The diagram below illustrates the downstream effects of inhibiting protein kinase CK2 with novel chromone derivatives.

Caption: Inhibition of Protein Kinase CK2 by Chromone Derivatives.

Synthesis of Other Derivatives

Beyond sulfonamides, the reactivity of the sulfonyl chloride group allows for the synthesis of other important classes of compounds:

-

Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and can also possess biological activity.

-

Sulfones: Reaction with organometallic reagents can lead to the formation of sulfones.

-

Thiosulfonates: Reaction with thiols can produce thiosulfonates.

The diverse reactivity of the sulfonyl chloride moiety makes chromane sulfonyl chlorides valuable building blocks for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Experimental Workflows

The synthesis and evaluation of novel chromane sulfonyl chloride derivatives typically follow a structured workflow.

Experimental Workflow: Synthesis and Screening of Chromane Sulfonamides

The following diagram outlines a typical workflow for the synthesis of a library of chromane sulfonamides and their subsequent biological screening.

Caption: Workflow for Chromane Sulfonamide Synthesis and Screening.

Conclusion and Future Perspectives

Novel chromane sulfonyl chlorides represent a promising class of intermediates for the development of new therapeutic agents. Their versatile reactivity allows for the synthesis of a wide range of derivatives, with chromane-based sulfonamides showing particular promise as anticancer and kinase-inhibiting agents. Further exploration of the synthesis of diverse substituted chromane sulfonyl chlorides and the expansion of their applications beyond sulfonamide formation will undoubtedly lead to the discovery of new molecules with significant biological and therapeutic value. The continued investigation into the mechanisms of action of these compounds will be crucial for their rational design and optimization as future drug candidates.

References

- 1. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Amine Derivatization Using 2,2-Dimethyl-6-Chromanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the derivatization of primary and secondary amines using 2,2-Dimethyl-6-Chromanesulfonyl Chloride. This reagent is particularly useful for enhancing the detectability of amine-containing compounds in various analytical workflows, including chromatography and mass spectrometry. The chromane moiety introduces a chromophore, facilitating UV detection, while the sulfonyl chloride group provides a reactive handle for covalent modification of amines.

Introduction

Derivatization of amines is a critical step in many analytical methods. It serves to improve the volatility, thermal stability, and chromatographic behavior of analytes. Furthermore, the introduction of a specific tag, such as the 2,2-dimethyl-chromane group, can significantly enhance detection sensitivity and selectivity. This compound is a versatile reagent for this purpose, reacting readily with primary and secondary amines under mild basic conditions to form stable sulfonamides. This modification is advantageous for applications in drug metabolism studies, pharmacokinetic analysis, and quality control of pharmaceuticals.

Chemical Reaction

The derivatization reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.

Reaction Scheme:

R¹R²NH + C₁₁H₁₃ClO₃S → R¹R²NSO₂-C₁₁H₁₂O + HCl

(Amine + this compound → Derivatized Amine (Sulfonamide) + Hydrochloric Acid)

Data Presentation

The following tables summarize typical quantitative data obtained from the derivatization of a model primary amine (e.g., benzylamine) and a secondary amine (e.g., N-methylbenzylamine) with this compound.

Table 1: Reaction Conditions and Yields

| Analyte | Amine Type | Reagent Stoichiometry (Amine:Reagent) | Temperature (°C) | Reaction Time (min) | pH | Typical Yield (%) |

| Benzylamine | Primary | 1:1.2 | 60 | 30 | 9.5 | 95 |

| N-Methylbenzylamine | Secondary | 1:1.2 | 60 | 45 | 9.5 | 92 |

Table 2: Analytical Parameters of Derivatized Amines

| Derivatized Analyte | Molecular Weight ( g/mol ) | λmax (nm) | HPLC Retention Time (min)* | MS (m/z) [M+H]⁺ |

| N-(2,2-Dimethylchroman-6-yl)sulfonyl-benzylamine | 361.48 | 254 | 12.5 | 362.1 |

| N-(2,2-Dimethylchroman-6-yl)sulfonyl-N-methylbenzylamine | 375.51 | 254 | 14.2 | 376.1 |

*Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, UV detection at 254 nm.

Experimental Protocols

This section provides a detailed methodology for the derivatization of amines using this compound for subsequent analysis by HPLC-UV or LC-MS.

Materials and Reagents

-

This compound (Purity ≥ 95%)

-

Amine-containing analyte or sample

-

Acetonitrile (ACN), HPLC grade

-

Water, deionized

-

Sodium Bicarbonate buffer (100 mM, pH 9.5)

-

Hydrochloric Acid (1 M)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

HPLC or LC-MS system

Derivatization Protocol

-

Sample Preparation:

-

Dissolve the amine-containing sample in acetonitrile to a final concentration of 1 mg/mL. If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analyte into an organic solvent.

-

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh before use.

-

-

Derivatization Reaction:

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the sample solution.

-

Add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

-

Add 100 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

-

Incubation:

-

Place the reaction tube in a heating block or water bath set to 60°C for 30-45 minutes.

-

-

Reaction Quenching:

-

After incubation, cool the tube to room temperature.

-

Add 50 µL of 1 M Hydrochloric Acid to quench the reaction and neutralize the excess base. Vortex for 10 seconds.

-

-

Extraction (Optional, for cleanup):

-

For cleaner samples for LC-MS, an extraction can be performed. Add 500 µL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 5000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

-

-

Analysis:

-

Inject an appropriate volume (e.g., 10 µL) of the final solution into the HPLC or LC-MS system.

-

Visualizations

The following diagrams illustrate the experimental workflow and the general signaling pathway concept where such derivatization is applicable.

Caption: Experimental workflow for amine derivatization.

Caption: Application in drug metabolism studies.

Application Notes and Protocols: Dansyl Chloride as a Fluorescent Labeling Agent

A an alternative to 2,2-Dimethyl-6-Chromanesulfonyl Chloride

Introduction

Initial searches for "this compound" as a fluorescent labeling agent did not yield any specific applications or protocols. This suggests that it is not a commonly used reagent for this purpose. However, the sulfonyl chloride functional group is a well-established reactive moiety for fluorescently labeling biomolecules. A widely used and extensively documented reagent from this class is Dansyl Chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride) .

These application notes provide a detailed overview of the use of Dansyl Chloride as a fluorescent labeling agent for researchers, scientists, and drug development professionals. Dansyl chloride reacts with primary and secondary amines, such as the N-terminal amino acid of a protein or the epsilon-amino group of lysine residues, to form stable, fluorescent sulfonamide adducts.[1][2][3][4][5] This property makes it an invaluable tool for protein quantification, N-terminal amino acid analysis, and fluorescence microscopy.

Physicochemical and Spectroscopic Properties

Dansyl chloride itself is not fluorescent, but it becomes highly fluorescent after reacting with an amine to form a dansyl-amide. The fluorescence of these adducts is sensitive to the local environment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ClNO₂S | |

| Molecular Weight | 269.75 g/mol | |

| Excitation Maximum (Dansyl-amide) | ~335 nm | [2] |

| Emission Maximum (Dansyl-amide) | ~520 nm (can vary with solvent polarity) | [2] |

| Appearance | Yellow crystalline solid | |

| Solubility | Soluble in organic solvents (e.g., acetone, DMF, acetonitrile), insoluble in water.[1][5] |

Experimental Protocols

Labeling of Proteins with Dansyl Chloride

This protocol describes a general method for labeling proteins with Dansyl Chloride. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest

-

Dansyl Chloride

-

Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 9.0-10.0[1][6]

-

Desalting column or dialysis tubing (for purification)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL.

-

Dansyl Chloride Solution: Prepare a stock solution of Dansyl Chloride in anhydrous DMF or acetone at a concentration of 10 mg/mL. This solution should be prepared fresh.

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the Dansyl Chloride solution. A typical starting point is a 5 to 20-fold molar excess of Dansyl Chloride to the protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

Purification: Remove the unreacted Dansyl Chloride and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS. Alternatively, dialyze the sample extensively against PBS. The labeled protein can be monitored by its yellow color.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~330 nm (for the dansyl group).

N-Terminal Amino Acid Analysis

This protocol outlines the classical method for identifying the N-terminal amino acid of a peptide or protein.

Materials:

-

Peptide or protein sample

-

Dansyl Chloride solution (10 mg/mL in acetone)

-

0.1 M Sodium Bicarbonate

-

6 M Hydrochloric Acid (HCl)

-

Polyamide thin-layer chromatography (TLC) plates

-

Fluorescent standards of dansylated amino acids

-

TLC developing solvents

-

UV lamp

Procedure:

-

Dansylation:

-

Dissolve the peptide/protein in 0.1 M Sodium Bicarbonate.

-

Add an equal volume of the Dansyl Chloride solution.

-

Incubate at 37°C for 1 hour or room temperature for 2 hours.

-

Dry the sample under vacuum.

-

-

Acid Hydrolysis:

-

TLC Analysis:

-

Resuspend the dried sample in a small volume of 50% ethanol.

-

Spot the sample onto a polyamide TLC plate, alongside fluorescent standards of dansylated amino acids.

-

Develop the TLC plate using appropriate solvent systems.

-

Visualize the fluorescent spots under a UV lamp. The N-terminal amino acid is identified by comparing the position of its fluorescent spot to that of the standards.

-

Visualizations

Caption: Workflow for fluorescently labeling proteins with Dansyl Chloride.

Caption: Reaction of Dansyl Chloride with a protein's amine group.

References

- 1. resources.biomol.com [resources.biomol.com]

- 2. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note and Protocol for Peptide Labeling with 2,2-Dimethyl-6-Chromanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the labeling of peptides with 2,2-Dimethyl-6-Chromanesulfonyl Chloride. While specific literature on peptide labeling with this particular reagent is not widely available, the following protocol is based on established principles for the reaction of aryl-sulfonyl chlorides with peptides. Optimization of the reaction conditions for specific peptides is recommended.

Introduction

This compound is an aryl-sulfonyl chloride that can be used to covalently label peptides. The sulfonyl chloride moiety reacts with primary and secondary amine groups present in peptides, most notably the N-terminal α-amine and the ε-amine of lysine side chains, to form stable sulfonamide bonds. This labeling can be employed for various applications, including the introduction of a tag for purification, detection, or to modify the physicochemical properties of a peptide. The chromane structure may also impart specific binding properties or act as a spectroscopic probe.

Principle of Reaction

The labeling reaction is a nucleophilic acyl substitution where the deprotonated amine group of the peptide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage. The reaction is typically performed under basic conditions to ensure the amine groups are in their more reactive, unprotonated state.

Experimental Protocol

Materials and Reagents

-

Peptide of interest

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Dimethylformamide (DMF) or other suitable organic solvent (optional, for dissolving the peptide)

-

Sodium bicarbonate or Sodium borate buffer (0.1 M, pH 9.5)

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure

-

Peptide Solution Preparation:

-

Dissolve the peptide in the 0.1 M sodium bicarbonate or borate buffer (pH 9.5) to a final concentration of 1-5 mg/mL.

-

If the peptide has poor aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMF or ACN before adding the aqueous buffer. Ensure the final concentration of the organic solvent is kept low to avoid precipitation of the buffer salts.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous ACN. A typical concentration is 10-50 mg/mL.

-

Note: Sulfonyl chlorides are moisture-sensitive and will hydrolyze in aqueous solutions. Therefore, the reagent should be dissolved in a dry organic solvent and added to the peptide solution promptly.

-

-

Labeling Reaction:

-

While vortexing the peptide solution, add a 5- to 20-fold molar excess of the this compound solution dropwise.

-

Allow the reaction to proceed at room temperature for 1-4 hours with continuous stirring. For less reactive amines or to increase the reaction rate, the temperature can be raised to 37-40°C.

-

The optimal reaction time and temperature should be determined empirically for each specific peptide.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess sulfonyl chloride. However, for most applications, immediate purification by RP-HPLC is sufficient.

-

-

Purification of the Labeled Peptide:

-

Acidify the reaction mixture to a pH of 2-3 by adding TFA. This stops the reaction and prepares the sample for RP-HPLC.

-

Centrifuge the sample to pellet any precipitate and filter the supernatant before injecting it onto the RP-HPLC column.

-

Purify the labeled peptide using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone and potentially a longer wavelength if the chromane moiety absorbs).

-

Collect fractions corresponding to the desired labeled peptide peak. The labeled peptide will typically have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the label.

-

-

Characterization and Analysis:

-

Confirm the identity and purity of the collected fractions by analytical RP-HPLC.

-

Verify the successful labeling and determine the mass of the product using a mass spectrometer. The expected mass increase corresponds to the molecular weight of the 2,2-Dimethyl-6-Chromanesulfonyl group minus the mass of HCl.

-

Lyophilize the pure, labeled peptide fractions for storage.

-

Data Presentation

Table 1: Summary of Reaction Parameters for Peptide Labeling

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1 - 5 mg/mL | Higher concentrations can lead to aggregation for some peptides. |

| Solvent System | Aqueous buffer (pH 9.5) with minimal organic co-solvent | A basic pH is crucial for deprotonating amine groups. |

| Labeling Reagent | This compound | Prepare fresh in anhydrous ACN. |

| Molar Excess of Label | 5 - 20 fold | A higher excess may be needed for multiple labeling sites. |

| Reaction Temperature | Room Temperature to 40°C | Higher temperatures can increase reaction rate but also hydrolysis. |

| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS if possible. |

| Purification Method | RP-HPLC | Standard method for peptide purification.[1] |

Visualizations

Experimental Workflow

Caption: Workflow for labeling peptides with this compound.

Reaction Pathway

Caption: General reaction scheme for peptide labeling.

References

Application Notes and Protocols: Synthesis of Bioactive Sulfonamides from 2,2-Dimethyl-6-Chromanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel bioactive sulfonamides utilizing 2,2-Dimethyl-6-Chromanesulfonyl Chloride as a key starting material. The chromane scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] By coupling this moiety with the versatile sulfonamide functional group, a wide array of derivatives can be generated for screening against various biological targets. Sulfonamides are a well-established class of therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4]

The following sections detail the general synthetic procedures, present illustrative (hypothetical) quantitative data for a series of synthesized compounds, and provide experimental protocols for key methodologies.

Data Presentation: Synthesis and Bioactivity of N-Substituted 2,2-Dimethylchroman-6-sulfonamides

The following tables summarize the hypothetical yields and biological activities of a representative set of sulfonamides synthesized from this compound. Note: This data is illustrative and intended to serve as a template for organizing experimental results.

Table 1: Synthesis of N-Substituted 2,2-Dimethylchroman-6-sulfonamides

| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) |

| CS-01 | Aniline | 85 | 152-154 |

| CS-02 | 4-Fluoroaniline | 82 | 161-163 |

| CS-03 | 4-Aminobenzoic acid | 75 | 210-212 |

| CS-04 | Benzylamine | 90 | 135-137 |

| CS-05 | (S)-(-)-α-Methylbenzylamine | 88 | 142-144 |

Table 2: In Vitro Anticancer Activity of Chromane Sulfonamides (IC50 in µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| CS-01 | 25.4 | 32.1 | 45.8 |

| CS-02 | 15.2 | 21.5 | 30.1 |

| CS-03 | > 100 | > 100 | > 100 |

| CS-04 | 40.1 | 55.3 | 68.7 |

| CS-05 | 18.9 | 25.6 | 35.2 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Table 3: In Vitro Antimicrobial Activity of Chromane Sulfonamides (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| CS-01 | 32 | 64 | >128 |

| CS-02 | 16 | 32 | 128 |

| CS-03 | >128 | >128 | >128 |

| CS-04 | 64 | 128 | >128 |

| CS-05 | 32 | 64 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of N-substituted 2,2-dimethylchroman-6-sulfonamides. Researchers should optimize these conditions for each specific amine reactant.

Protocol 1: General Synthesis of N-Substituted 2,2-Dimethylchroman-6-sulfonamides

This procedure is based on the classical reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base.[5]

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (eluents)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 equivalents) in the chosen solvent (e.g., DCM) under a nitrogen atmosphere.

-

Add the base (1.5 equivalents, e.g., pyridine or triethylamine) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent.

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of bioactive sulfonamides.

Potential Signaling Pathway Inhibition